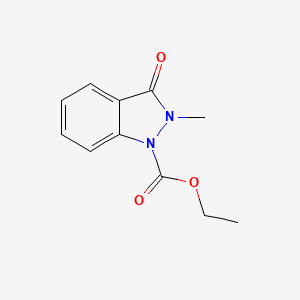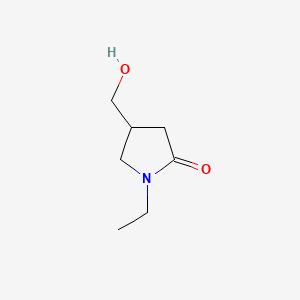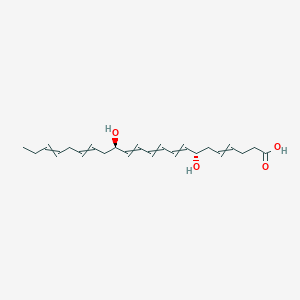
7(S)-Maresin 1
Overview
Description
7-epi Maresin 1 is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). It is an epimer of Maresin 1, differing in the stereochemistry at the seventh carbon position. While Maresin 1 is known for its potent anti-inflammatory and pro-resolving properties, 7-epi Maresin 1 is considered its inactive form and is often used as a negative control in experimental settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-epi Maresin 1 involves the epimerization of Maresin 1. This process typically includes the following steps:
Starting Material: Docosahexaenoic acid (DHA) is used as the starting material.
Epoxidation: DHA undergoes epoxidation to form an epoxide intermediate.
Hydrolysis: The epoxide is hydrolyzed to form a diol.
Epimerization: The diol undergoes epimerization at the seventh carbon to yield 7-epi Maresin 1.
Industrial Production Methods: Industrial production of 7-epi Maresin 1 is not widely reported, likely due to its primary use in research rather than commercial applications. The synthesis is typically carried out in specialized laboratories under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 7-epi Maresin 1 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Solvents: Reactions are typically carried out in solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized metabolites, while reduction can yield reduced forms of 7-epi Maresin 1 .
Scientific Research Applications
7-epi Maresin 1 is primarily used in scientific research to study the mechanisms of inflammation resolution and to serve as a control in experiments involving Maresin 1. Its applications include:
Chemistry: Used to study the stereochemistry and reactivity of lipid mediators.
Biology: Helps in understanding the role of lipid mediators in cellular processes.
Medicine: Investigated for its potential role in resolving inflammation and its effects on various diseases.
Industry: Utilized in the development of anti-inflammatory drugs and therapeutic agents.
Mechanism of Action
7-epi Maresin 1 exerts its effects by interacting with specific molecular targets and pathways involved in inflammation resolution. It is known to modulate the activity of macrophages, enhancing their ability to phagocytose apoptotic cells and debris. This process is crucial for the resolution of inflammation and the restoration of tissue homeostasis. The exact molecular targets and pathways are still under investigation, but it is believed to involve the regulation of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
Maresin 1: The active form with potent anti-inflammatory and pro-resolving properties.
Resolvin D1: Another specialized pro-resolving mediator derived from DHA.
Protectin D1: A lipid mediator involved in inflammation resolution.
Comparison: 7-epi Maresin 1 is unique in its stereochemistry, which renders it inactive compared to Maresin 1. This makes it valuable as a control in experiments to differentiate the specific effects of Maresin 1. Unlike Resolvin D1 and Protectin D1, which are active mediators, 7-epi Maresin 1 does not exhibit significant biological activity .
Properties
IUPAC Name |
(7S,14R)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHYXXBCQOUTGK-NHCUHLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CC=CC(CC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC=CCC=CC[C@H](C=CC=CC=C[C@H](CC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849514 | |
| Record name | (7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268720-66-6 | |
| Record name | (7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


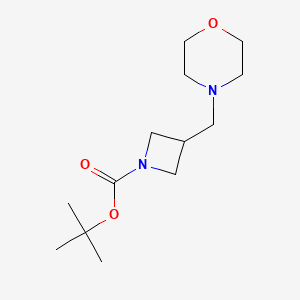
![2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B595040.png)

![tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B595042.png)
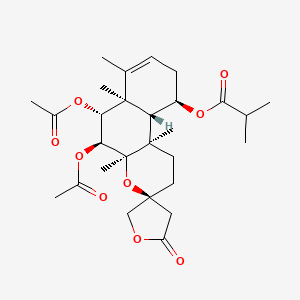

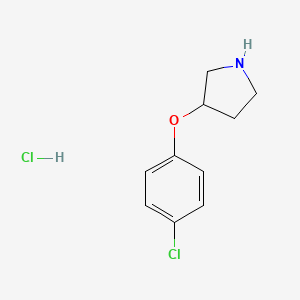


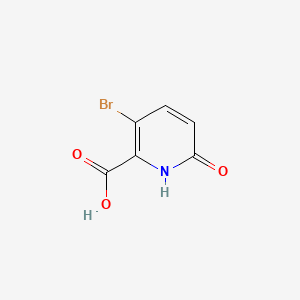
![2-Pyrrolidinone, 1-[(3-hydroxy-3-pyrrolidinyl)methyl]-, hydrochloride (1](/img/structure/B595054.png)

